molecular formula C27H32N2O6 B12816650 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid

Cat. No.: B12816650
M. Wt: 480.6 g/mol
InChI Key: ATJZZVCJRHLAGA-HSZRJFAPSA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butoxycarbonyl (Boc) protecting group. These protecting groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds. The compound’s structure includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine. The Boc group is introduced using Boc anhydride or Boc chloride. Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated peptide synthesizers.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the fluorenylmethoxycarbonyl group.

    Deprotection: The Fmoc group can be removed using piperidine, while the Boc group can be removed using trifluoroacetic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and acids like trifluoroacetic acid. Major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.

    Medicine: It is used in the development of peptide-based drugs and as a building block for drug discovery.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, during peptide bond formation. These protecting groups are selectively removed under specific conditions to allow for the formation of the desired peptide sequence. The molecular targets and pathways involved include the activation of amino acids and the formation of peptide bonds through nucleophilic attack.

Comparison with Similar Compounds

Similar compounds include other amino acid derivatives with protecting groups such as:

    Fmoc-Lys(Boc)-OH: Features an Fmoc group and a Boc group on lysine.

    Boc-Asp(OBzl)-OH: Features a Boc group and a benzyl ester on aspartic acid.

    Fmoc-Gly-OH: Features an Fmoc group on glycine.

The uniqueness of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid lies in its combination of protecting groups and its piperidine ring, which provides additional versatility in synthetic applications.

Properties

Molecular Formula

C27H32N2O6

Molecular Weight

480.6 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid

InChI

InChI=1S/C27H32N2O6/c1-27(2,3)35-26(33)29-14-12-17(13-15-29)23(24(30)31)28-25(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,28,32)(H,30,31)/t23-/m1/s1

InChI Key

ATJZZVCJRHLAGA-HSZRJFAPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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